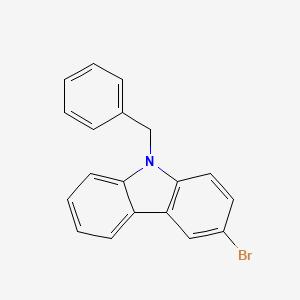

9-Benzyl-3-bromo-9H-carbazole

Vue d'ensemble

Description

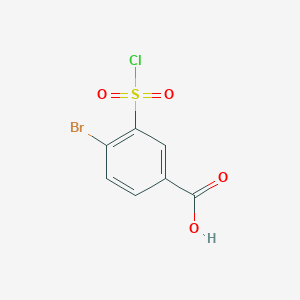

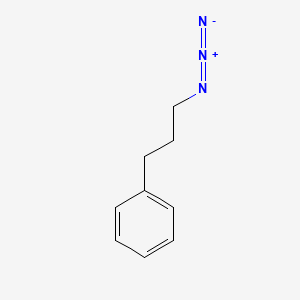

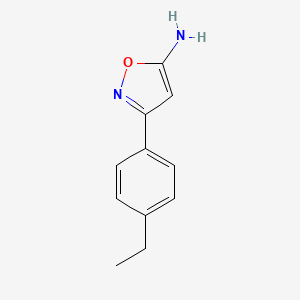

9-Benzyl-3-bromo-9H-carbazole is a compound with the molecular formula C19H14BrN . It was synthesized by the N-alkylation of (chloromethyl)benzene with 3-bromo-9H-carbazole . The carbazole ring system is essentially planar and forms a dihedral angle of 87.1 (2)° with the phenyl ring .

Synthesis Analysis

The compound was synthesized by the N-alkylation of (chloromethyl)benzene with 3-bromo-9H-carbazole . This process is part of the broader field of carbazole synthesis, which has been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence .Molecular Structure Analysis

The carbazole ring system of 9-Benzyl-3-bromo-9H-carbazole is essentially planar (r.m.s. deviation = 0.013 Å) and forms a dihedral angle of 87.1 (2)° with the phenyl ring . This planarity is a key feature of the compound’s molecular structure .Chemical Reactions Analysis

Carbazole-based compounds like 9-Benzyl-3-bromo-9H-carbazole are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They can be electropolymerized, leading to the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .Physical And Chemical Properties Analysis

9-Benzyl-3-bromo-9H-carbazole has a molecular weight of 336.23 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

- Field : Chemistry

- Application : The compound is used in the synthesis of new chemical compounds .

- Method : The compound was synthesized by the N-alkylation of (chloromethyl)benzene with 3-bromo-9H-carbazole .

- Results : The carbazole ring system is essentially planar and forms a dihedral angle of 87.1° with the phenyl ring .

- Field : Physics

- Application : The compound is used in the study of electronic spectroscopy of bromocarbazoles .

- Method : Specific methods of application or experimental procedures were not provided in the source .

- Results : Specific results or outcomes were not provided in the source .

- Field : Material Science

- Application : The compound is used in the synthesis of dopant or host materials .

- Method : Specific methods of application or experimental procedures were not provided in the source .

- Results : The compound has found application in highly efficient phosphorescent and TADF OLEDs .

Synthesis of New Compounds

Study of Electronic Spectroscopy

Synthesis of Dopant or Host Materials

- Field : Nanotechnology and Energy Storage

- Application : Polycarbazole and its derivatives, which can be synthesized from 9H-carbazole, have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices and rechargeable batteries .

- Method : The carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .

- Results : The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .

- Field : Electronics

- Application : Carbazole-based polymers, which can be synthesized from 9H-carbazole, have been used in electrochemical transistors due to their excellent electrical and electrochemical properties .

- Method : The carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .

- Results : The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .

- Field : Optoelectronics

- Application : PVK, poly (N-vinyl carbazole), which can be synthesized from 9H-carbazole, has been used in photocopiers due to its considerable photoconductive properties .

- Method : The carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .

- Results : PVK is a polymer with excellent optoelectronics as well as photoconductive properties and good thermo-gravimetric stability .

Nanodevices and Rechargeable Batteries

Electrochemical Transistors

Photocopiers

- Field : Biochemistry

- Application : 3-Bromo-9H-carbazole, which can be synthesized from 9H-carbazole, is an aryl hydrocarbon receptor agonist .

- Method : Specific methods of application or experimental procedures were not provided in the source .

- Results : Specific results or outcomes were not provided in the source .

- Field : Environmental Science

- Application : 3-Bromo-9H-carbazole is used as a standard for environmental testing and research .

- Method : Specific methods of application or experimental procedures were not provided in the source .

- Results : Specific results or outcomes were not provided in the source .

- Field : Biology

- Application : 3-Bromo-9H-carbazole is used for the biological potency study, characterization of mono to tetra-halogenated carbazoles .

- Method : Specific methods of application or experimental procedures were not provided in the source .

- Results : Specific results or outcomes were not provided in the source .

Aryl Hydrocarbon Receptor Agonist

Environmental Testing and Research

Biological Potency Study

Safety And Hazards

While specific safety and hazard information for 9-Benzyl-3-bromo-9H-carbazole was not found in the search results, it’s important to handle all chemicals with appropriate safety precautions. This typically includes avoiding breathing in dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Orientations Futures

Carbazole-based compounds like 9-Benzyl-3-bromo-9H-carbazole have potential applications in a variety of fields, including biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . Their versatility in functionalization and excellent charge transport ability make them promising candidates for future research and development .

Propriétés

IUPAC Name |

9-benzyl-3-bromocarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21(19)13-14-6-2-1-3-7-14/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNQVRIUUBFICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Benzyl-3-bromo-9H-carbazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)

![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)